1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-5-4-6-14(8-13)23-3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOGPPHGCLVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scheme 1: Synthetic Pathway to this compound
5,6-Dimethyl-o-phenylenediamine → (Formamide/HCl) → 5,6-Dimethyl-1H-benzimidazole → (HNO3/H2SO4) →
4-Nitro-5,6-dimethyl-1H-benzimidazole → (3-Methoxybenzyl chloride/K2CO3) → Target Compound
Comparative Analysis of Synthetic Methods
Mechanistic and Computational Insights
Density functional theory (DFT) calculations on analogous benzimidazoles reveal that the nitro group at C4 enhances electrophilicity, facilitating subsequent alkylation. Molecular docking studies suggest that the 3-methoxybenzyl group improves binding affinity to biological targets, such as the 4ll1 protein implicated in diabetes. Hydrogen bonding with glutamine 107 and π-stacking with tyrosine 72 are critical interactions.
Scale-Up and Industrial Feasibility
The protocol is scalable, with microwave-assisted cyclization (150 W, 150°C, 2 min) reducing reaction times by 90%. Patent data confirms that similar benzimidazole alkylations achieve 83.8% yields at pilot-plant scales using dichloromethane extraction and sodium sulfate drying.
Challenges and Optimization Strategies
- Nitration Regioselectivity : Competing nitration at C7 is suppressed by electron-donating methyl groups.
- Alkylation Byproducts : Trace N3-alkylated products (<5%) are removed via recrystallization.
- Green Chemistry : Substituting HCl with phosphoric acid in cyclization improves eco-friendliness without compromising yield.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various bases and acids. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. In particular, studies have shown that 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The compound has demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effectiveness against these pathogens . Additionally, it has shown antifungal activity against strains like Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response . Such properties could position it as a candidate for developing new anti-inflammatory medications.
Material Science Applications
Benzimidazole derivatives are also explored in material science for their ability to form coordination complexes with metals. This characteristic allows them to be used in the development of sensors and catalysts . The unique structural features of this compound may enhance the efficiency of these applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:
1-(2-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole: Similar structure but with the methoxy group at the 2-position.
1-(3-Methoxybenzyl)-5,6-dimethyl-2-nitro-1H-1,3-benzimidazole: Similar structure but with the nitro group at the 2-position.
1-(3-Methoxybenzyl)-5,6-dimethyl-4-amino-1H-1,3-benzimidazole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- CAS Number : 338954-64-6
The compound features a 3-methoxybenzyl substituent, two methyl groups at positions 5 and 6, and a nitro group at position 4 on the benzimidazole ring. This specific substitution pattern is crucial for its biological activity.
Biological Activity Overview
Benzimidazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The following sections detail specific activities associated with this compound.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For example, in assays involving MCF-7 breast cancer cells, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating moderate cytotoxicity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial Activity : The compound has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, it exhibited a minimum inhibitory concentration (MIC) of 40 μg/mL against S. aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been explored in various models:
- Cytokine Inhibition : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. The presence of specific functional groups can enhance or diminish their efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| Nitro group at position 4 | Essential for anticancer activity |
| Methoxy group at position 3 | Enhances solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A recent investigation into a series of benzimidazole derivatives highlighted that specific substitutions at the benzene ring significantly impacted their cytotoxic effects against various cancer cell lines .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of several benzimidazole derivatives and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .
Q & A
Q. What are the established synthetic routes for 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving palladium-catalyzed coupling and microwave-assisted heating. For example, a protocol using palladium acetate (18 mg, 0.076 mmol), copper(II) acetate monohydrate (115 mg, 0.576 mmol), and cesium pivalate (180 mg, 0.768 mmol) in dioxane at 150°C under microwave irradiation for 3 hours achieved a 63% yield. Post-reaction purification via column chromatography and characterization by -NMR, -NMR, and GC-MS confirmed structural integrity .
Q. How is the structural characterization of this benzimidazole derivative validated experimentally?
Key techniques include:
- NMR Spectroscopy : -NMR (CDCl) peaks at δ 7.49 (s, 1H) and 4.61 (s, 2H) confirm aromatic protons and methoxybenzyl substitution. -NMR signals at δ 55.53 (methoxy group) and 157.50 (nitro group) validate functional groups .
- Mass Spectrometry : LRMS EI (m/z) matches the calculated molecular ion [M] at 264.1 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets highlight precautions such as:
Q. What are the solubility properties of this compound in common organic solvents?
Limited solubility in polar solvents (e.g., water) but high solubility in DMSO, dioxane, and dichloromethane, as inferred from purification protocols using ethyl acetate and column chromatography .
Advanced Research Questions
Q. How does the nitro group at position 4 influence the compound’s electronic and steric properties in biological interactions?
The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to bacterial enzymes (e.g., DNA gyrase). Computational docking studies of analogous nitro-benzimidazoles show π-π stacking and hydrogen bonding with active-site residues, suggesting similar interactions for this derivative .
Q. What methodologies are used to evaluate its antibacterial activity, and how do structural modifications affect efficacy?
In vitro assays (e.g., MIC determination against S. aureus and E. coli) are standard. Structural analogs with bulkier substituents (e.g., 4-bromophenyl in position 2) show reduced activity due to steric hindrance, while methoxy groups enhance membrane permeability .
Q. Can computational methods predict its stability under varying pH and temperature conditions?
Molecular dynamics simulations and DFT calculations model degradation pathways. For example, nitro group reduction under acidic conditions may form amine derivatives, altering bioactivity. Experimental validation via HPLC stability studies is recommended .
Q. What strategies optimize regioselectivity during functionalization of the benzimidazole core?
Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd/Cu systems) enables selective substitution at positions 5 and 6. Microwave-assisted synthesis further enhances reaction specificity .
Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?
In silico docking (e.g., AutoDock Vina) predicts competitive inhibition of CYP3A4 via hydrogen bonding with the heme iron. In vitro microsomal assays using LC-MS/MS quantify metabolite formation rates .
Q. What are the challenges in scaling up synthesis while maintaining purity >95%?
Critical factors include:
- Catalyst Loading : Excess palladium acetate (>0.1 equiv.) increases side products.
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate 7:3 to 1:1) resolves nitro-containing byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
